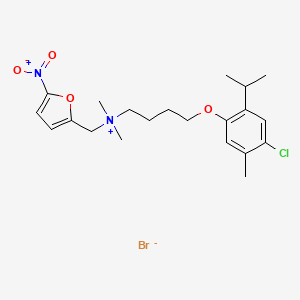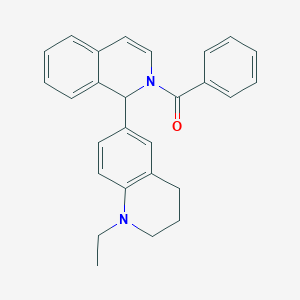![molecular formula C13H7NO2 B13751775 Dibenzo[b,e][1,4]dioxin-1-carbonitrile](/img/structure/B13751775.png)
Dibenzo[b,e][1,4]dioxin-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibenzo[b,e][1,4]dioxin-1-carbonitrile is a polycyclic heterocyclic organic compound It consists of two benzene rings connected by a 1,4-dioxin ring, with a carbonitrile group attached to the structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dibenzo[b,e][1,4]dioxin-1-carbonitrile involves several steps, typically starting with the formation of the dibenzodioxin core One common method involves the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Dibenzo[b,e][1,4]dioxin-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the dibenzodioxin core.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitriles, and other nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Aplicaciones Científicas De Investigación
Dibenzo[b,e][1,4]dioxin-1-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential interactions with biological systems and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials, such as polymers and advanced composites, due to its unique structural properties.
Mecanismo De Acción
The mechanism by which Dibenzo[b,e][1,4]dioxin-1-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to receptors, modulating enzyme activity, and influencing gene expression. The exact pathways depend on the context of its application, whether in biological systems or chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
Dibenzo-1,4-dioxin: A related compound with a similar core structure but lacking the carbonitrile group.
Polychlorinated dibenzodioxins: Known for their toxicity and environmental persistence, these compounds share the dibenzodioxin core but have chlorine atoms attached.
Uniqueness
Dibenzo[b,e][1,4]dioxin-1-carbonitrile is unique due to the presence of the carbonitrile group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications, differentiating it from other members of the dibenzodioxin family.
Propiedades
Fórmula molecular |
C13H7NO2 |
|---|---|
Peso molecular |
209.20 g/mol |
Nombre IUPAC |
dibenzo-p-dioxin-1-carbonitrile |
InChI |
InChI=1S/C13H7NO2/c14-8-9-4-3-7-12-13(9)16-11-6-2-1-5-10(11)15-12/h1-7H |
Clave InChI |
SIFGLLCKPFRDCO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)OC3=CC=CC(=C3O2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![Ethyl 2-[acetyl-(3-ethoxy-3-oxopropyl)amino]-4-methylpentanoate](/img/structure/B13751767.png)


